Cas no 1189986-59-1 (Haloperidol-d4)
Haloperidol-d4 Chemical and Physical Properties
Names and Identifiers
-
- Haloperidol-d4
- 4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
- Aloperidin-d4
- Bioperidolo-d4
- Brotopon-d4
- Dozic-d4
- Einalon S-d4
- R-1625-d4
- DTXSID80661996
- 1ST38005
- DA-64017
- F90962
- 4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
- HY-14538S
- Haloperidol-D4 0.1 mg/ml in Methanol
- Haloperidol D4
- AKOS030243129
- 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one
- Haloperidol-d4 (4-chlorophenyl-d4)
- J-004042
- 1189986-59-1
-
- Inchi: 1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D
- InChI Key: LNEPOXFFQSENCJ-KDWZCNHSSA-N
- SMILES: ClC1C([2H])=C([2H])C(=C([2H])C=1[2H])C1(CCN(CCCC(C2C=CC(=CC=2)F)=O)CC1)O
Computed Properties
- Exact Mass: 379.16500
- Monoisotopic Mass: 379.1652418g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Melting Point: 148-1500C
- PSA: 40.54000
- LogP: 4.36350
Haloperidol-d4 Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Haloperidol-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H884125-1mg |
Haloperidol D4 |
1189986-59-1 | 98% | 1mg |
¥2,508.00 | 2022-01-13 | |
| TRC | H103702-2.5mg |
Haloperidol-d4 |
1189986-59-1 | 2.5mg |
$ 287.00 | 2023-09-07 | ||
| TRC | H103702-5mg |
Haloperidol-d4 |
1189986-59-1 | 5mg |
$ 532.00 | 2023-09-07 | ||
| TRC | H103702-10mg |
Haloperidol-d4 |
1189986-59-1 | 10mg |
$ 1045.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H884125-5mg |
Haloperidol D4 |
1189986-59-1 | 98% | 5mg |
¥9,690.00 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56660-1mg |
Haloperidol D4 |
1189986-59-1 | 98% | 1mg |
¥1977.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56660-5mg |
Haloperidol D4 |
1189986-59-1 | 98% | 5mg |
¥7641.00 | 2023-09-07 | |
| 1PlusChem | 1P0081ZN-1mg |
Haloperidol-d4 |
1189986-59-1 | ≥99% deuterated forms (d1-d4) | 1mg |
$196.00 | 2025-02-22 | |
| A2B Chem LLC | AD75027-1mg |
Haloperidol-d4 |
1189986-59-1 | ≥99% deuterated forms (d1-d4) | 1mg |
$207.00 | 2024-04-20 | |
| MedChemExpress | HY-14538S-2500μg |
Haloperidol-d |
1189986-59-1 | 2500μg |
¥7180 | 2024-04-20 |
Haloperidol-d4 Suppliers
Haloperidol-d4 Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Haloperidol-d4
Haloperidol-d4: A Deuterated Analogue in Modern Pharmaceutical Research
Haloperidol-d4, a deuterated derivative of the well-known antipsychotic drug Haloperidol, has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential applications. With a CAS number of 1189986-59-1, this compound represents a sophisticated modification of the parent molecule, where four hydrogen atoms are replaced by deuterium atoms. This substitution not only enhances the compound's stability but also offers intriguing possibilities for metabolic studies and drug development.
The use of deuterated compounds in pharmaceutical research has become increasingly prevalent in recent years, largely due to their ability to serve as tracers and probes in metabolic studies. Deuterium labeling, a technique that involves replacing hydrogen atoms with deuterium (²H), can provide valuable insights into the metabolic pathways and pharmacokinetic behavior of drugs. In the case of Haloperidol-d4, this modification allows researchers to track the compound's movement within the body more precisely, facilitating a deeper understanding of its mechanism of action.
Haloperidol, the parent compound, is a potent antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. Its efficacy in managing these conditions has been well-documented, but its side effect profile, particularly extrapyramidal symptoms, has limited its broader application. The introduction of Haloperidol-d4 into research pipelines offers a promising avenue to explore alternative therapeutic strategies and potentially reduce side effects by altering metabolic pathways.
Recent studies have highlighted the utility of deuterated antipsychotics in improving drug bioavailability and reducing metabolism-related side effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that deuterium labeling can significantly enhance the pharmacokinetic properties of antipsychotic drugs. This finding is particularly relevant for Haloperidol-d4, as it suggests that this derivative may exhibit improved stability and prolonged half-life compared to its non-deuterated counterpart.
The chemical structure of Haloperidol-d4 retains the core pharmacophore responsible for the antipsychotic effects of Haloperidol while introducing deuterium atoms at specific positions. This strategic modification can influence how the compound interacts with biological targets, potentially leading to novel therapeutic applications. Researchers are particularly interested in how these deuterium labels affect enzyme-mediated metabolism, as this could provide insights into ways to mitigate toxic side effects associated with traditional antipsychotics.
In addition to its potential therapeutic benefits, Haloperidol-d4 serves as an invaluable tool for academic and industrial researchers. Its use in high-resolution mass spectrometry (HRMS) allows for precise identification and quantification in complex biological matrices. This capability is crucial for understanding drug interactions and pharmacodynamics at a molecular level. Furthermore, the compound's stability under various conditions makes it suitable for long-term studies, which are essential for comprehensive drug development.
The synthesis of Haloperidol-d4 presents unique challenges due to the need for precise deuteration at specific carbon positions while maintaining overall chemical integrity. Advanced synthetic techniques, such as transition-metal-catalyzed hydrogenation or isotopic exchange reactions, are often employed to achieve this level of specificity. These methods require meticulous optimization to ensure high yields and purity, underscoring the technical expertise required for producing such specialized compounds.
As pharmaceutical research continues to evolve, compounds like Haloperidol-d4 are expected to play an increasingly significant role in drug discovery and development. The ability to label drugs with stable isotopes provides researchers with powerful tools to investigate complex biological systems without perturbing natural processes significantly. This approach aligns with the broader trend toward precision medicine, where individual patient responses are taken into account during drug design and administration.
The potential applications of Haloperidol-d4 extend beyond basic research into clinical settings. By providing a more stable and traceable form of Haloperidol, this deuterated analogue could facilitate novel therapeutic approaches for patients suffering from psychotic disorders. For example, it might be used in combination therapies where its altered pharmacokinetics could complement other medications, enhancing overall treatment efficacy while minimizing adverse effects.
In conclusion, Haloperidol-d4 (CAS no. 1189986-59-1) represents a significant advancement in pharmaceutical research due to its unique chemical properties and potential therapeutic benefits. Its deuterated structure offers advantages in metabolic studies and drug development, making it a valuable asset for both academic institutions and pharmaceutical companies. As research progresses, we can anticipate further insights into how isotopic labeling can enhance our understanding of drug action and improve patient care.
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